Pillaromycin A

Description

Origin and Context within Natural Product Chemistry

Pillaromycin A is a naturally occurring organic molecule produced by certain species of Streptomyces, a genus of Gram-positive bacteria renowned for its prolific production of a diverse array of bioactive compounds. ontosight.ai Natural products, which are substances produced by living organisms, have long been a cornerstone of drug discovery and development, providing a rich source of complex and unique chemical structures with potent biological activities. nih.govwikipedia.org The study of these compounds, including this compound, is a central focus of natural product chemistry, a field that involves the isolation, structure elucidation, synthesis, and investigation of the biological properties of these naturally derived substances. wikipedia.org this compound was first isolated from the culture broth of Streptomyces flavovirens. acs.org

Classification as an Angucycline Antibiotic

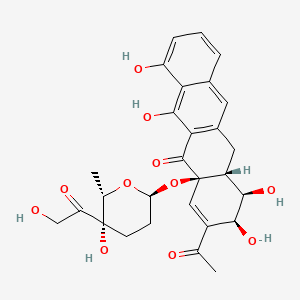

This compound is classified as a member of the angucycline class of antibiotics. ontosight.ai Angucyclines are a group of aromatic polyketides characterized by a distinctive angularly fused tetracyclic framework. wikipedia.org These compounds are primarily isolated from Streptomyces species and are known for their broad range of biological activities. wikipedia.org The chemical structure of this compound features a naphthacenone skeleton, a type of polycyclic aromatic compound, which is adorned with various functional groups that contribute to its biological activity. ontosight.ai While it exhibits antimicrobial effects against both Gram-positive and Gram-negative bacteria, its activity against the latter is considered weak. medchemexpress.commedchemexpress.com It has also demonstrated anti-mycobacterial properties. medchemexpress.com

Historical Perspective of Research on this compound

The initial research on this compound dates back to the 1960s and 1970s. An early report by Shibata et al. in 1964 highlighted its existence. acs.org Subsequent work by Asai in 1970 further detailed its isolation from Streptomyces flavovirens and the initial characterization of its aglycone, pillaromycinone, and the unusual sugar component, pillarose, which are obtained through mild acidic hydrolysis. acs.org A significant development in the understanding of this compound's structure came in 1975 when Pezzanite et al. published a revised structure for the antibiotic. medchemexpress.com

Propriétés

Numéro CAS |

30361-37-6 |

|---|---|

Formule moléculaire |

C28H30O11 |

Poids moléculaire |

542.5 g/mol |

Nom IUPAC |

(1R,2S,4aR,12aR)-3-acetyl-1,2,6,7-tetrahydroxy-4a-[(2S,5S,6S)-5-hydroxy-5-(2-hydroxyacetyl)-6-methyloxan-2-yl]oxy-1,2,12,12a-tetrahydrotetracen-5-one |

InChI |

InChI=1S/C28H30O11/c1-12(30)16-10-28(39-20-6-7-27(37,13(2)38-20)19(32)11-29)17(24(34)23(16)33)9-15-8-14-4-3-5-18(31)21(14)25(35)22(15)26(28)36/h3-5,8,10,13,17,20,23-24,29,31,33-35,37H,6-7,9,11H2,1-2H3/t13-,17+,20-,23-,24+,27-,28+/m0/s1 |

Clé InChI |

XMNPIXXDFQBHOJ-UHFFFAOYSA-N |

SMILES |

CC1C(CCC(O1)OC23C=C(C(C(C2CC4=C(C3=O)C(=C5C(=C4)C=CC=C5O)O)O)O)C(=O)C)(C(=O)CO)O |

SMILES canonique |

CC1C(CCC(O1)OC23C=C(C(C(C2CC4=C(C3=O)C(=C5C(=C4)C=CC=C5O)O)O)O)C(=O)C)(C(=O)CO)O |

Synonymes |

pillaromycin A |

Origine du produit |

United States |

Biosynthesis and Chemoenzymatic Approaches to Pillaromycin a

Elucidation of the Biosynthetic Pathway of Pillaromycin A

The biosynthesis of this compound is a complex, multi-step process involving a suite of specialized enzymes encoded within a dedicated biosynthetic gene cluster (BGC). The pathway can be conceptually divided into the assembly of the polyketide backbone, its subsequent modification and cyclization to form the aglycone, the separate synthesis of the deoxy-sugar moiety, and the final glycosylation step.

Identification of Key Biosynthetic Gene Clusters

In bacteria like Streptomyces, genes responsible for the biosynthesis of a specific secondary metabolite are typically organized together in a contiguous region of the chromosome, known as a biosynthetic gene cluster (BGC). jmicrobiol.or.kr For aromatic polyketides like this compound, these clusters are identified through genome mining, searching for homologues of known key enzymes, particularly Type II polyketide synthases (PKSs). jmicrobiol.or.krnih.govfrontiersin.org

While the complete BGC for this compound has been a subject of investigation, analysis of similar angucycline and tetracycline pathways provides a clear blueprint of its expected composition. asm.orguni-freiburg.dedovepress.com A typical angucycline BGC contains genes for a minimal PKS system (ketosynthase, chain length factor, and acyl carrier protein), along with a variety of tailoring enzymes such as cyclases, oxygenases, reductases, methyltransferases, and glycosyltransferases that collectively assemble and decorate the final molecule. asm.orgacs.orgrsc.org The identification of such a cluster in S. flavovirens is the foundational step in understanding and manipulating this compound production. nih.gov

Role of Specific Enzymes in the Biosynthetic Cascade

The assembly of this compound is mediated by a cascade of enzymatic reactions. The core scaffold is built by a Type II PKS, after which a series of tailoring enzymes perform intricate modifications to yield the final structure. asm.orgbristol.ac.uk

| Enzyme Class | Predicted Role in this compound Biosynthesis |

| Type II Polyketide Synthase (PKS) | Comprises a minimal set of enzymes (Ketosynthase, Chain Length Factor, Acyl Carrier Protein) that iteratively condense acetate units (from malonyl-CoA) to build the decaketide carbon backbone. asm.orgbristol.ac.uk |

| Aromatases/Cyclases | Catalyze the specific folding and subsequent intramolecular aldol condensations of the linear polyketide chain to form the characteristic four-ring (tetracyclic) system of the angucycline core. asm.org |

| Oxygenases/Reductases | Perform post-PKS modifications on the aglycone, such as hydroxylations and ketoreductions. These "tailoring" reactions are crucial for the final structure and bioactivity. This includes flavoprotein monooxygenases and short-chain alcohol dehydrogenases/reductases (SDRs). acs.orgnih.govnih.gov |

| Deoxysugar Biosynthesis Enzymes | A dedicated set of enzymes responsible for converting a primary sugar (e.g., glucose-1-phosphate) into the activated, rare branched-chain sugar, Pillarose. This involves multiple steps including dehydration, epimerization, and C-C bond formation. nih.gov |

| Glycosyltransferase (GT) | Catalyzes the final step of the pathway, attaching the Pillarose sugar moiety to the Pillaromycinone aglycone. This step is often critical for the compound's biological function. ontosight.airesearchgate.net |

Biosynthesis of the Angucycline Aglycone: Pillaromycinone

Pillaromycinone is the aglycone component of this compound. Its biosynthesis begins with the assembly of a 20-carbon linear polyketide chain by a Type II PKS from one acetyl-CoA starter unit and nine malonyl-CoA extender units. bristol.ac.uktib.eu Following its synthesis, this highly reactive chain is folded into a specific conformation guided by cyclase and aromatase enzymes, which then catalyze a series of intramolecular cyclizations to form the signature benz[a]anthracene tetracyclic skeleton of angucyclinones. asm.orgacs.org Subsequent tailoring reactions, including specific hydroxylations catalyzed by oxygenases, complete the formation of Pillaromycinone. nih.govknaw.nl

Biosynthesis of the Sugar Moiety: Pillarose

Pillarose is a structurally unique 2,3,6-trideoxy-4-C-glycoloyl-L-threo-hexose. psu.edu The biosynthesis of such branched-chain sugars is a complex process that starts from a common nucleotide-activated sugar, such as UDP-glucose. nih.gov The pathway involves a series of enzymatic transformations, including decarboxylation and rearrangement of the carbon skeleton, which leads to ring contraction and the formation of the characteristic branch. nih.gov Synthetic studies have been instrumental in confirming the precise structure of Pillarose and have explored various chemical routes to its formation, providing models for the underlying biosynthetic logic. psu.eduresearchgate.netresearchgate.netrsc.org

Glycosylation Steps and their Enzymology

The final step in the biosynthesis of this compound is the attachment of Pillarose to the Pillaromycinone aglycone. This crucial reaction is catalyzed by a specific glycosyltransferase (GT). ontosight.ai These enzymes recognize both the activated sugar donor (likely UDP-Pillarose) and the aglycone acceptor, forming a C-O glycosidic bond. researchgate.netjmb.or.kr Glycosylation is a vital tailoring step that significantly impacts the solubility, stability, and biological activity of many natural products, including tetracycline and angucycline antibiotics. jmb.or.krresearchgate.net The specificity of the glycosyltransferase ensures that the sugar is attached at the correct position on the aglycone, finalizing the assembly of the bioactive this compound molecule.

Genetic Engineering and Pathway Diversification for Analogue Production

The modular nature of polyketide biosynthetic pathways makes them prime targets for genetic engineering to produce novel "unnatural" natural products. nih.govpnas.org By manipulating the genes within the this compound biosynthetic gene cluster, it is possible to create a diverse array of analogues with potentially improved or novel properties.

Strategies for diversification include:

Domain and Module Swapping: In modular PKS systems, exchanging catalytic domains (e.g., acyltransferases to change extender units) or entire modules can lead to predictable changes in the polyketide backbone. pnas.orgnih.gov

Inactivation of Tailoring Enzymes: Knocking out genes for tailoring enzymes like oxygenases, methyltransferases, or reductases can lead to the accumulation of biosynthetic intermediates or shunt products, which are themselves novel compounds. acs.org

Heterologous Expression of Tailoring Enzymes: Introducing tailoring enzymes from other biosynthetic pathways into the this compound producer can add new chemical decorations (e.g., different hydroxylations or methylations) to the scaffold. researchgate.net

Glycosylation Engineering: The promiscuity of some glycosyltransferases can be exploited. nih.gov By introducing engineered GTs or providing alternative sugar substrates to the fermentation, novel glycosylated derivatives of Pillaromycinone can be generated. researchgate.netnih.gov

These chemoenzymatic and genetic engineering approaches open the door to the rational design and production of large libraries of this compound analogues, which would be difficult to access through traditional chemical synthesis alone. nih.govsciepublish.comsciepublish.com

Chemoenzymatic Synthesis Strategies for this compound and Derivatives

While a complete chemoenzymatic synthesis of this compound has not yet been reported in the scientific literature, the elucidation of its biosynthetic pathway and the extensive research into the chemical synthesis of its constituent parts—the aglycone pillaromycinone and the unique sugar pillarose—provide a strong foundation for the development of such strategies. ontosight.airesearchgate.netresearchgate.netcdnsciencepub.comingentaconnect.comrsc.orgpsu.eduacs.orgoregonstate.edu Chemoenzymatic approaches, which combine the high selectivity of enzymes with the versatility of chemical reactions, offer a promising avenue for the efficient and stereoselective production of this compound and novel derivatives.

A plausible chemoenzymatic strategy would involve the separate synthesis of the aglycone and the sugar moiety, followed by an enzymatic glycosylation step. This modular approach allows for the independent modification of each component, facilitating the creation of a library of this compound analogs for structure-activity relationship studies.

Enzymatic Formation of the Aglycone Precursor:

The biosynthesis of the pillaromycinone core in Streptomyces species is believed to follow a polyketide pathway, involving a suite of enzymes such as polyketide synthases (PKS), cyclases, and oxygenases. ontosight.ai A potential chemoenzymatic approach could leverage these enzymes. For instance, a minimal PKS system could be used to generate a key polyketide intermediate, which would then be subjected to a series of chemical steps to complete the synthesis of the aglycone. Alternatively, enzymes from the biosynthetic cluster could be used in a more targeted fashion. For example, specific oxygenases or cyclases could be employed to perform stereoselective transformations on a chemically synthesized precursor, a common strategy in chemoenzymatic synthesis.

Synthesis of Pillarose:

The deoxysugar pillarose presents a significant synthetic challenge due to its unique structure. ingentaconnect.com While total chemical syntheses have been achieved, they often require multiple steps with complex protecting group manipulations. rsc.orgpsu.edu A chemoenzymatic route could simplify this process. Drawing parallels from the biosynthesis of other deoxysugars, a strategy could involve the use of glycosyltransferases, epimerases, and reductases. For instance, a common sugar nucleotide, such as UDP-glucose, could be enzymatically converted to a more complex intermediate, which is then chemically modified to yield pillarose.

Glycosylation Strategies:

The final and crucial step in a chemoenzymatic synthesis of this compound would be the glycosidic coupling of pillarose to pillaromycinone. This step is often challenging to achieve with high stereoselectivity using purely chemical methods. Glycosyltransferases (GTs) from the this compound biosynthetic gene cluster are ideal candidates for this transformation. These enzymes are specifically evolved to catalyze this reaction with high fidelity, ensuring the correct anomeric configuration of the glycosidic bond.

A potential chemoenzymatic workflow could be as follows:

Chemical synthesis of a stable pillarose donor, such as a sugar phosphate or a sugar nucleotide analog.

Chemical synthesis of the aglycone, pillaromycinone.

Enzymatic glycosylation of pillaromycinone with the activated pillarose donor, catalyzed by a specific glycosyltransferase.

This approach would also open the door to the creation of novel this compound derivatives. By using engineered glycosyltransferases or by feeding the enzyme with chemically synthesized pillarose analogs, a wide range of new compounds with potentially improved therapeutic properties could be generated.

Total Synthesis and Synthetic Methodologies for Pillaromycin a

Strategies for the Total Synthesis of Pillaromycin A

The total synthesis of this compound is a complex undertaking that is logically divided into three main parts: the synthesis of the tetracyclic aglycone, pillaromycinone; the preparation of the unique branched-chain sugar, pillarose; and the final stereocontrolled coupling of these two fragments.

Pillaromycinone is the aglycone of this compound, obtained through mild acidic hydrolysis of the parent antibiotic. acs.orgoregonstate.edu Its tetracyclic structure, featuring a specific arrangement of hydroxyl groups and stereocenters, requires a carefully planned synthetic sequence.

A key strategy for constructing the tetracyclic core of pillaromycinone involves an annulation reaction to form the C-ring. acs.org One notable approach is the Staunton-Weinreb annulation, which involves the condensation of an orsellinate anion with a 2-cyclohexenone derivative. acs.org This method efficiently assembles the linear tetracycle. For instance, the lithio anion of a protected orsellinate can be condensed with a specifically substituted cyclohexenone enone to yield a tetracyclic intermediate as a mixture of keto-enol tautomers. acs.org

A significant challenge in the synthesis of pillaromycinone is the stereoselective introduction of the hydroxyl group at the C12a position with the correct (R) configuration. acs.org One described methodology involves the oxidation of a tetracyclic intermediate. Exposure of a precursor tetracycle to selenium dioxide was found to install the hydroxyl group, yielding a single stereoisomer. acs.org Subsequent acetylation and aromatization steps can then be used to advance this intermediate toward the final aglycone structure. acs.org An alternative approach involved epoxidation of a silyl enol ether followed by acetylation, though this initially produced the undesired (S) configuration at C12a. acs.org This highlights the stereochemical challenges inherent in the synthesis.

Table 1: Key Reactions in Pillaromycinone Synthesis

| Step | Reaction Type | Reagents | Key Transformation | Reference |

|---|---|---|---|---|

| 1 | Staunton-Weinreb Annulation | Lithiated orsellinate, Cyclohexenone | Formation of the tetracyclic core | acs.org |

| 2 | Stereoselective Hydroxylation | Selenium dioxide (SeO₂) | Introduction of C12a hydroxyl group | acs.org |

Pillarose is an unusual branched-chain deoxy sugar that constitutes the glycosidic portion of this compound. jst.go.jp Its unique structure, a 2,3,6-trideoxy-4-keto-hexopyranoside, has necessitated the development of specific synthetic routes.

One successful strategy for the synthesis of pillarose relies on photochemical reactions. eurekaselect.com The photochemically induced conjugate addition of alcohols, such as ethylene glycol, to α,β-unsaturated enones derived from simple sugars has been a cornerstone of this approach. researchgate.netcdnsciencepub.com This photo-alkylation of a pyranoside enone proceeds in a stereo- and regioselective manner, establishing the key branching point of the pillarose structure. researchgate.net

Another approach involves the reaction of a pyranoside-4-ulose with a masked acylating agent like 1-methoxyvinyl-lithium. rsc.org The resulting adduct can be hydrolyzed to form a C-acetyl derivative. Subsequent oxidation, for example with m-chloroperbenzoic acid, and benzoylation can furnish a derivative of methyl pillaroside. rsc.org A simple synthesis has also been reported where a pyranoside enone reacts with a carbanion via a 1,4-addition to stereoselectively install the side chain. researchgate.net

Table 2: Synthetic Approaches to Pillarose

| Starting Material Type | Key Reagent/Reaction | Product | Reference |

|---|---|---|---|

| Pyranoside enone | Ethylene glycol, hv (photochemical addition) | Pillarose analogue | eurekaselect.comresearchgate.netcdnsciencepub.com |

| Pyranoside-4-ulose | 1-Methoxyvinyl-lithium | Methyl pillaroside derivative | rsc.org |

The final crucial step in the total synthesis of this compound is the glycosidation reaction, which involves coupling the pillarose donor with the pillaromycinone aglycone acceptor to form the glycosidic bond. wikipedia.org This reaction must be carefully controlled to achieve the desired stereochemistry at the anomeric center.

The stereochemical outcome of a glycosylation is influenced by several factors, including the nature of the protecting groups on the glycosyl donor, the reactivity of the glycosyl acceptor, and the reaction conditions. wikipedia.orgresearchgate.net A participating protecting group at the C-2 position of the sugar donor, such as an acetyl or benzoyl group, can direct the formation of a 1,2-trans-glycosidic linkage through neighboring group participation. wikipedia.orgresearchgate.net Conversely, a non-participating group, like a benzyl ether, often leads to the formation of a 1,2-cis-glycosidic linkage, with the outcome being governed by the anomeric effect. wikipedia.orgbeilstein-journals.org

In the context of this compound, the absence of a substituent at the C-2 position of pillarose means that neighboring group participation cannot be used to control the stereochemistry of the glycosidic bond. Therefore, the stereoselectivity of the glycosylation relies on other factors, such as the inherent diastereoselectivity of the coupling reaction between the specific donor and acceptor, solvent effects, and the choice of promoter or Lewis acid. researchgate.net The formation of the desired α- or β-linkage is a significant synthetic challenge that requires careful optimization of the reaction conditions. nih.gov

Synthesis of the Pillarose Sugar Moiety

Stereoselective and Regioselective Synthetic Approaches

Throughout the synthesis of this compound, controlling selectivity is paramount. Regioselectivity, the preference for reaction at one site over another, and stereoselectivity, the preference for the formation of one stereoisomer over others, are critical for an efficient synthesis. mdpi.comkhanacademy.org

In the synthesis of the pillaromycinone aglycone, the Staunton-Weinreb annulation is a regioselective process that correctly fuses the aromatic and aliphatic rings. acs.org Furthermore, the introduction of the C12a hydroxyl group via oxidation with selenium dioxide proved to be highly stereoselective, affording the desired (R) configuration exclusively. acs.org

The synthesis of pillarose also features highly selective reactions. The photo-induced conjugate addition of alcohols to hex-2-enopyranosid-4-uloses is reported to be completely stereo- and regioselective, with the alkylation occurring from the less-hindered face of the molecule. researchgate.net Similarly, the 1,4-addition of carbanions to pyranoside enones can proceed with strict stereoselectivity, providing an adduct where the new side chain at C-2 and the anomeric methoxy group are in a trans relationship. researchgate.net These selective reactions are essential for establishing the correct relative and absolute stereochemistry of the complex sugar moiety.

Development of Novel Synthetic Methodologies Inspired by this compound

The pursuit of complex natural product targets like this compound often serves as a driving force for the development of new synthetic methods and strategies. oregonstate.edunumberanalytics.comnih.gov The challenges posed by the molecule's unique structure have inspired chemists to refine existing reactions and invent new ones.

The work toward pillarose, for example, led to the discovery and exploration of the photochemically induced addition of alcohols and aldehydes to unsaturated enones. eurekaselect.com This reaction proved to be a valuable tool for the stereoselective formation of carbon-carbon bonds in the synthesis of branched-chain sugars. researchgate.net

Similarly, the efforts to construct the pillaromycinone core have involved a re-examination and application of reactions like the Staunton-Weinreb annulation for the synthesis of complex polyketide-derived structures. acs.org The difficulties encountered in controlling stereochemistry, such as at the C12a position, push for the development of more reliable and selective oxidation and hydroxylation methods. The synthesis of this compound and its analogues thus serves not only as an end in itself but also as a platform for advancing the art and science of organic synthesis, contributing to the broader field of drug discovery and development. researchgate.netnih.gov

Molecular Mechanisms of Action of Pillaromycin a

Elucidation of Molecular Targets in Biological Systems

The antimicrobial activity of Pillaromycin A stems from its ability to interfere with critical life-sustaining processes within microbial cells. ontosight.ai Research has focused on identifying the specific molecular targets to understand its potent biological effects.

Inhibition of Cellular Processes in Microorganisms

This compound demonstrates broad-spectrum antimicrobial activity, inhibiting the growth of various microorganisms, including bacteria and fungi. ontosight.ai Its primary mechanism is believed to be the inhibition of cellular processes that are vital for microbial survival and proliferation. ontosight.aireactgroup.org The compound has shown effects against both Gram-positive and Gram-negative bacteria, although its efficacy against Gram-negative bacteria is comparatively weaker. medchemexpress.com Additionally, this compound exhibits activity against mycobacteria. medchemexpress.com This broad activity suggests that it targets fundamental processes common to a range of microorganisms. ontosight.ai

Antibiotics can disrupt microbial cells in several ways, such as inhibiting cell wall synthesis, protein synthesis, or the synthesis of nucleic acids (DNA and RNA). reactgroup.org For instance, some antibiotics lead to the formation of filamentous cells by inhibiting cell division, while others that interfere with peptidoglycan synthesis can cause cells to become longer and wider. nih.gov While the precise sequence of events initiated by this compound is still under investigation, its ability to halt microbial growth points to a significant disruption of one or more of these essential pathways. ontosight.ai

Identification of Specific Enzyme Targets

The biological activity of many antibiotics is achieved through the inhibition of specific enzymes that are crucial for the microorganism's viability. numberanalytics.com Enzyme inhibitors can act through various mechanisms, including competitive, non-competitive, and irreversible inhibition. numberanalytics.combgc.ac.innih.gov In competitive inhibition, the inhibitor vies with the substrate for the enzyme's active site. numberanalytics.com In non-competitive inhibition, the inhibitor binds to an allosteric site, a location other than the active site, inducing a conformational change that reduces the enzyme's activity. numberanalytics.comwikipedia.org

While the specific enzyme targets of this compound are not yet fully elucidated, research into its class of antibiotics, the angucyclines, provides some clues. The action of this compound is thought to involve the inhibition of key enzymes necessary for microbial life. ontosight.ai The identification of these specific enzyme targets remains an active area of research, crucial for understanding its precise mechanism of action. ontosight.ainumberanalytics.com

Interaction with Macromolecules (e.g., DNA, RNA, Proteins)

The interaction of small molecules with biological macromolecules such as DNA, RNA, and proteins is a fundamental aspect of their mechanism of action. nih.govnih.gov These interactions can be covalent or non-covalent and can lead to the modulation of the macromolecule's function. mit.edumdpi.com The binding of a compound to these targets can disrupt processes like DNA replication, transcription, and translation. reactgroup.org

This compound's complex chemical structure, featuring a naphthacenone skeleton with various functional groups, facilitates its interaction with biological macromolecules. ontosight.ai The stereochemistry of the molecule is highly specific, which is a critical factor for its biological activity. ontosight.ai While direct evidence of this compound binding to DNA, RNA, or specific proteins is still being investigated, the structural characteristics of the molecule are consistent with the potential for such interactions. The study of how this compound and similar compounds interact with these macromolecules is essential for a complete understanding of their biological effects. nih.govrsc.org

Mechanistic Studies at the Cellular Level

The antimicrobial activity of this compound is the result of its impact on the cellular machinery of microorganisms. ontosight.ai It is known to inhibit essential cellular processes required for growth and survival. ontosight.ai While detailed cellular-level mechanistic studies on this compound are ongoing, the observed antimicrobial effects provide a starting point for more in-depth investigations into its specific cellular targets and the pathways it disrupts. ontosight.ai

Structure-Mechanism Relationships

Understanding the relationship between a molecule's chemical structure and its biological mechanism is a cornerstone of medicinal chemistry and drug development. cdnsciencepub.comnih.govrsc.org This involves identifying the specific chemical features of a molecule that are responsible for its activity and how modifications to that structure can alter its mechanism of action. nih.gov

The chemical structure of this compound is intricate, characterized by a polycyclic naphthacenone core and multiple functional groups, including hydroxyl, acetyl, and a tetrahydropyran ring. ontosight.ai The specific three-dimensional arrangement of these groups, dictated by its multiple chiral centers, is crucial for its biological activity. ontosight.ai Studies on analogs of this compound have highlighted the potential for rational drug design to create new antibiotics with improved properties. The sugar moiety, in particular, has been a focus of synthetic studies. cdnsciencepub.com The relationship between the glycosylation pattern and biological potency has been observed in other natural products, where the presence of a sugar component can significantly enhance activity. researchgate.net The continued exploration of the structure-mechanism relationships of this compound and its derivatives is vital for the development of new and more effective antimicrobial agents.

Biological Activities and Preclinical Evaluation of Pillaromycin a

Antitumor Activity Profile

Proposed Cellular and Molecular Pathways in Antitumor Effects

The antitumor properties of Pillaromycin A are believed to be linked to its ability to function as a topoisomerase inhibitor. Topoisomerases are crucial enzymes that regulate the topology of DNA during replication and transcription. wikipedia.org By targeting these enzymes, this compound can induce significant DNA damage, which ultimately triggers programmed cell death, or apoptosis, in cancer cells.

Topoisomerase inhibitors are broadly classified into two types, targeting either topoisomerase I or topoisomerase II. wikipedia.org These inhibitors often work by stabilizing the transient complex formed between the topoisomerase enzyme and DNA. This stabilization prevents the re-ligation of the DNA strand that the enzyme has cleaved, leading to the accumulation of single or double-strand DNA breaks. wikipedia.orgnumberanalytics.com Such extensive DNA damage is a potent signal for the cell to initiate apoptosis. numberanalytics.com

The induction of apoptosis following DNA damage can proceed through several interconnected signaling pathways. While specific studies detailing the precise apoptotic pathways activated by this compound are not extensively documented, the general mechanisms initiated by topoisomerase inhibitors are well-understood. The accumulation of DNA breaks typically activates cell cycle checkpoints, which can halt cell cycle progression to allow for DNA repair. numberanalytics.com If the damage is too severe to be repaired, the cell is directed towards apoptosis.

This process often involves the intrinsic, or mitochondrial, pathway of apoptosis. DNA damage can lead to the activation of pro-apoptotic proteins from the BCL-2 family, such as BAX and BAK. semanticscholar.orgfrontiersin.org These proteins increase the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. frontiersin.org Cytochrome c then participates in the formation of the apoptosome, a complex that activates initiator caspases (like caspase-9), which in turn activate executioner caspases (like caspase-3). These executioner caspases are responsible for the systematic dismantling of the cell. semanticscholar.orgnih.gov

Therefore, the proposed antitumor mechanism of this compound involves the following cascade:

Inhibition of Topoisomerase: this compound stabilizes the topoisomerase-DNA complex. wikipedia.org

DNA Damage: This leads to the formation of irreparable DNA strand breaks. numberanalytics.com

Apoptosis Induction: The DNA damage signals the cell to undergo programmed cell death, likely through the intrinsic mitochondrial pathway involving the BCL-2 protein family and the subsequent activation of the caspase cascade. semanticscholar.orgnih.gov

This mechanism of inducing apoptosis through DNA damage is a hallmark of many effective anticancer agents. nih.gov

Other Investigated Biological Activities in Preclinical Research

Beyond its antitumor potential, this compound has been investigated for other biological activities in preclinical research, primarily as an antimicrobial agent. ontosight.ai

Antibacterial Activity

This compound has demonstrated activity against a spectrum of bacteria. It is effective against Gram-positive bacteria and has also shown activity against mycobacteria. medchemexpress.com Its efficacy against Gram-negative bacteria is considered to be weaker in comparison. medchemexpress.com

The proposed mechanism for its antibacterial effect is the inhibition of cellular processes that are fundamental for microbial growth and survival. ontosight.ai While the exact target is not definitively established for this compound, related compounds offer insights. For instance, Pillaromycin C is thought to interfere with bacterial protein synthesis by binding to the 30S subunit of the bacterial ribosome, which prevents the formation of the initiation complex required for translating messenger RNA into proteins. ontosight.ai This mode of action, inhibiting protein synthesis, is a common and effective strategy for antibacterial agents. nih.gov

Antifungal Activity

In addition to its antibacterial properties, this compound exhibits antifungal activity. ontosight.ai Preclinical studies have confirmed its ability to inhibit the growth of various fungi, although specific details on the range of susceptible fungal species are limited in the provided context. The development of this compound as a clinical antibiotic for either bacterial or fungal infections has been constrained by concerns regarding its toxicity and pharmacokinetic profile. ontosight.ai

The table below summarizes the other investigated biological activities of this compound.

| Biological Activity | Target Organisms | Proposed Mechanism of Action |

| Antibacterial | Gram-positive bacteria, Mycobacteria, Gram-negative bacteria (weakly) medchemexpress.com | Inhibition of essential cellular processes, potentially protein synthesis by targeting the ribosomal subunit. ontosight.aiontosight.ai |

| Antifungal | Fungi ontosight.ai | Inhibition of cellular processes essential for microbial growth and survival. ontosight.ai |

Structure-activity Relationship Sar Studies and Analog Design of Pillaromycin a

Systematic SAR Analysis of Pillaromycin A and its Analogues

A systematic SAR analysis involves methodically modifying different parts of a molecule and evaluating the resulting impact on its biological activity. researchgate.net For this compound, this analysis can be conceptually divided into the contributions of its two primary components: the tetracyclic aglycone, Pillaromycinone, and the unique deoxysugar, Pillarose.

The aglycone, or non-sugar portion of a glycoside, often forms the core scaffold that interacts with the biological target. mdpi.com In the case of this compound, the aglycone is Pillaromycinone, a tetracyclic compound that belongs to the anthracycline family. mdpi.com The biological activity of such compounds is heavily influenced by the nature and substitution pattern of this polycyclic system.

Table 1: Hypothetical Influence of Aglycone Modifications on Cytotoxicity (This table is illustrative, based on general principles of anthracycline SAR, as specific data for Pillaromycinone is not widely available).

| Analog | Modification on Pillaromycinone Scaffold | Hypothetical Cytotoxicity (IC₅₀) | Rationale for Activity Change |

|---|---|---|---|

| Pillaromycinone | - | Moderate | Core scaffold for DNA intercalation. |

| Aglycone-Analog 1 | Removal of a key hydroxyl group | Decreased | Reduced hydrogen bonding with DNA/target enzyme. |

| Aglycone-Analog 2 | Addition of a nitro group | Increased | Enhanced electronic interaction and potential for reductive activation. |

The sugar moiety in glycosidic natural products plays a multifaceted role, influencing not only the compound's solubility and pharmacokinetic properties but also its binding affinity and selectivity towards its biological target. nih.govresearchgate.net this compound contains a unique branched-chain deoxysugar named Pillarose. uni-freiburg.de The discovery of the photochemically induced addition of alcohols and aldehydes to unsaturated enones was instrumental in the unequivocal synthesis of pillarose. mdpi.com

The attachment of the sugar unit can significantly impact how the molecule is recognized by cellular machinery. In many anthracyclines, the sugar moiety fits into the minor groove of DNA and interacts with proteins like topoisomerase, contributing significantly to the stability of the drug-DNA-enzyme complex. The specific stereochemistry and functional groups of Pillarose are therefore expected to be critical for this compound's activity and selectivity. Changes to the sugar, such as altering its stereocenters or modifying its hydroxyl or glycoloyl groups, could drastically affect its biological function. For many glycoside antibiotics, the complete removal of the sugar moiety leads to a significant loss of activity, underscoring its crucial role. researchgate.net

Beyond the two major moieties, specific functional groups on both the aglycone and the sugar are key determinants of biological activity. rsc.org Strategic modification of these groups is a cornerstone of medicinal chemistry, aiming to enhance desired properties while minimizing off-target effects. uni-freiburg.dersc.org

On the Pillaromycinone core, functional groups such as hydroxyls and the acetyl group are prime candidates for modification. drugdesign.org For example, esterification or etherification of hydroxyl groups can alter solubility and cell permeability. On the Pillarose sugar, the terminal glycoloyl group (a hydroxyacetyl group) and the hydroxyl group are potential sites for modification. rsc.org Introducing different substituents could influence interactions with the target and affect the molecule's susceptibility to metabolic enzymes. For instance, replacing a hydroxyl group with an amino group can introduce a positive charge, potentially altering target binding and cellular uptake. nih.gov

Table 2: Potential Impact of Functional Group Modifications on Antibacterial Activity (This table is illustrative, based on SAR principles from other antibiotic classes, due to a lack of specific public data on this compound derivatives).

| This compound Analog | Modification | Hypothetical Antibacterial Activity (MIC) | Rationale |

|---|---|---|---|

| Native this compound | None | Baseline | - |

| Derivative F-1 | Acetylation of Pillarose hydroxyl | Decreased | Steric hindrance, loss of key H-bond donor. |

| Derivative F-2 | Replacement of aglycone acetyl with trifluoromethyl | Altered | Change in electronic properties and steric bulk. |

| Derivative F-3 | Amination of Pillarose hydroxyl | Increased/Decreased | Introduction of a basic center could improve or hinder target interaction. |

Role of the Pillarose Sugar Moiety in Activity and Selectivity

Rational Design and Synthesis of Novel this compound Derivatives

Rational drug design involves creating new molecules with a specific biological purpose, based on a thorough understanding of the SAR of a lead compound. mdpi.comresearchgate.netbiointerfaceresearch.com For this compound, the goal is to design novel derivatives with enhanced anticancer or antibacterial efficacy and reduced toxicity. mdpi.comnih.gov The synthesis of such derivatives is a complex undertaking, often requiring multi-step sequences to achieve the desired modifications on the intricate scaffold. rutgers.edu

The design process might focus on several strategies:

Simplification: Creating derivatives with a less complex structure that retains the key pharmacophoric elements. This can lead to easier synthesis and potentially better pharmacokinetic profiles.

Hybridization: Combining features of this compound with moieties from other active compounds to create hybrid molecules with dual or improved mechanisms of action.

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties to improve potency or metabolic stability.

The synthesis of these rationally designed compounds allows for the experimental validation of SAR hypotheses and the potential discovery of superior drug candidates.

Computational Approaches in SAR and Drug Design for this compound

In modern drug discovery, computational methods are indispensable tools for accelerating the design and optimization process. rutgers.edunih.gov These in silico techniques allow researchers to predict the properties and activities of molecules before they are synthesized, saving significant time and resources. nih.govvietnamjournal.ru

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique that aims to find a mathematical relationship between the structural properties of a series of compounds and their biological activity. rasayanjournal.co.in For this compound, a QSAR model could be developed using a dataset of synthesized analogs and their measured activities. Such a model could then predict the activity of new, unsynthesized derivatives, helping to prioritize which compounds to synthesize and test. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) go a step further by considering the three-dimensional steric and electrostatic properties of the molecules. drugdesign.org

Molecular Docking: If the three-dimensional structure of this compound's biological target (e.g., a specific DNA sequence or an enzyme) is known, molecular docking can be used to simulate how different analogs would bind to it. researchgate.net This technique predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction. Docking studies can provide valuable insights into why certain functional groups are important for activity and can guide the design of new derivatives with improved binding affinity.

These computational approaches, when used in conjunction with experimental synthesis and biological testing, create a powerful, iterative cycle for the development of novel and more effective this compound-based therapeutic agents.

Analytical Methods for Research and Characterization of Pillaromycin a

Advanced Spectroscopic Techniques for Structural Elucidation in Research

Spectroscopic methods are indispensable for determining the molecular structure of Pillaromycin A. These techniques probe the interaction of the molecule with electromagnetic radiation, providing detailed information about its atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of this compound and its derivatives. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can deduce the precise connectivity and spatial arrangement of atoms within the molecule. rsc.orgusda.gov

In the study of this compound's sugar moiety, pillarose, and its analogues, ¹H NMR spectra are critical for establishing stereochemistry. For instance, the coupling constants (J-values) between adjacent protons provide definitive information about their dihedral angles, allowing for the assignment of equatorial or axial positions on the pyranose ring. This was instrumental in distinguishing between epimers during synthetic studies.

Detailed research findings from ¹H NMR analysis provide specific chemical shifts for the protons within the molecule's framework. These shifts, measured in parts per million (ppm), are unique to the electronic environment of each proton.

Table 1: Selected ¹H NMR Spectral Data for a this compound Analogue Intermediate

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-1 | 5.45 | d | 3.9 |

| H-2 | 3.35 | m | - |

| H-5 | 4.19 | dd | - |

| H-6 | 3.54 | dd | J₅,₆ = 2.6 |

| H-6' | 3.42 | dd | J₅,₆' = 6.0, J₆,₆' = 10.0 |

Data sourced from studies on synthetic intermediates of this compound analogues. peptide.com

¹³C NMR spectroscopy complements proton NMR by providing data on the carbon skeleton of the molecule. mdpi.com The combination of ¹H and ¹³C NMR, often enhanced by two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the unambiguous assignment of the entire molecular structure. nih.gov

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and elemental formula of a compound. uni-rostock.de High-Resolution Mass Spectrometry (HRMS) is particularly valuable in the analysis of this compound, as it can determine the mass with extremely high accuracy (to several decimal places), allowing for the confident assignment of its molecular formula, C₂₈H₃₀O₁₁. medchemexpress.comunivie.ac.atnih.govmdpi.com

In research, MS is crucial for:

Molecular Weight Confirmation: Confirming the molecular weight of isolated this compound and its synthetic derivatives. The expected monoisotopic mass can be calculated with high precision.

Metabolite Profiling: When studying the biological fate of this compound, MS coupled with liquid chromatography (LC-MS) is the premier tool for metabolite profiling. medchemexpress.com This involves identifying and quantifying metabolic products in complex biological samples like cell cultures or tissues. eurogentec.compressbooks.pub

Fragmentation Analysis: The fragmentation pattern of a molecule in the mass spectrometer provides structural information. pressbooks.publibretexts.orgwikipedia.org By analyzing the fragments of this compound, researchers can corroborate the structure determined by NMR and identify specific substructures within the molecule.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₈H₃₀O₁₁ |

| Molecular Weight | 542.53 g/mol |

| Calculated Monoisotopic Mass [M+H]⁺ | 543.1810 Da |

This table represents theoretical values based on the known chemical formula of this compound. medchemexpress.com

The use of soft ionization techniques, such as electrospray ionization (ESI), allows for the analysis of the intact molecule with minimal fragmentation, yielding a clear molecular ion peak. univie.ac.at

NMR Spectroscopy in Detailed Structural Analysis

Chromatographic Methods for Purification and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. univie.ac.at For a natural product like this compound, which is often isolated from a complex fermentation broth, chromatography is essential for both initial purification and final purity assessment. peptide.comnih.gov

Column Chromatography: Initial purification often involves column chromatography using a stationary phase like silica gel. peptide.com Researchers can separate this compound from other metabolites produced by the source organism based on differences in polarity. However, studies have noted that some derivatives of this compound can be sensitive and may degrade during prolonged contact with silica. peptide.com

High-Performance Liquid Chromatography (HPLC): This is the method of choice for the final purification and purity analysis of this compound. peptide.comeurogentec.comkromasil.comnih.gov Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (like water and acetonitrile), is particularly effective. eurogentec.comnih.gov By adding an ion-pairing reagent such as trifluoroacetic acid (TFA) to the mobile phase, the peak shape and resolution of the separation can be significantly improved. peptide.com

Chiral-Phase HPLC: To separate enantiomers or diastereomers of this compound or its synthetic intermediates, chiral-phase HPLC is employed. This technique uses a chiral stationary phase that interacts differently with the different stereoisomers, allowing for their resolution.

Table 3: Overview of Chromatographic Methods for this compound

| Technique | Principle of Separation | Application in this compound Research |

|---|---|---|

| Column Chromatography (Silica Gel) | Adsorption/Polarity | Initial purification from crude extracts. peptide.com |

| Reversed-Phase HPLC (RP-HPLC) | Partitioning based on hydrophobicity | Final purification, purity assessment, and analysis of reaction mixtures. eurogentec.comnih.gov |

| Chiral-Phase HPLC | Differential interaction with a chiral stationary phase | Separation of stereoisomers. |

Bioanalytical Assays for Activity Evaluation in Research Settings

Bioanalytical assays are used to measure the biological activity of a substance in a controlled research environment. nih.gov For this compound, these assays are critical for quantifying its reported antibacterial and antitumor effects. medchemexpress.commedchemexpress.com

Antimicrobial Susceptibility Assays: To evaluate the antibacterial properties of this compound, standard microbiological assays are used. medchemexpress.com The Minimum Inhibitory Concentration (MIC) is a key parameter determined from these assays. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. medscape.com This is typically determined using broth microdilution or agar dilution methods, where various concentrations of this compound are incubated with the target bacteria (e.g., mycobacteria, Gram-positive, and Gram-negative species). medscape.commsu.edunih.gov The Kirby-Bauer disk diffusion method can also be used for a qualitative assessment of susceptibility. msu.edu

Antitumor Activity Assays: The antitumor potential of this compound is assessed using a variety of in vitro cell-based assays. frontiersin.org Cytotoxicity assays, such as the MTT assay, are commonly employed to measure the compound's ability to inhibit the proliferation of cancer cell lines. frontiersin.org These assays determine the IC₅₀ value, which is the concentration of the drug that inhibits cell growth by 50%. frontiersin.org Further mechanistic studies might involve assays for apoptosis (programmed cell death) or cell cycle analysis to understand how this compound exerts its cytotoxic effects. frontiersin.org In vivo studies in animal models, such as mice with tumor xenografts, provide further evaluation of antitumor efficacy. nih.govnih.gov

Table 4: Bioanalytical Assays for this compound Activity

| Biological Activity | Type of Assay | Key Parameter Measured |

|---|---|---|

| Antibacterial | Broth/Agar Dilution | Minimum Inhibitory Concentration (MIC). medscape.com |

| Disk Diffusion | Zone of Inhibition. msu.edu | |

| Antitumor | Cell Proliferation (e.g., MTT Assay) | Half-maximal Inhibitory Concentration (IC₅₀). frontiersin.org |

| Apoptosis Assays | Induction of programmed cell death. |

Future Directions and Research Perspectives for Pillaromycin a

Advancements in Biosynthetic Engineering for Enhanced Production

The production of Pillaromycin A through its native producer, certain Streptomyces species, is often inefficient for large-scale applications. ontosight.ainih.gov Biosynthetic engineering offers a powerful toolkit to overcome these limitations. The identification and characterization of the this compound biosynthetic gene cluster (BGC) is the foundational step for these efforts. ontosight.aiuni-freiburg.de Engineering strategies are focused on optimizing the metabolic flux towards the compound and improving the efficiency of the microbial host.

Key research advancements in this area include:

Regulatory Gene Manipulation: The expression of genes within the BGC is often tightly controlled by specific regulatory proteins. As demonstrated with other complex natural products like mollemycin A, overexpressing positive regulatory genes or deleting negative regulatory genes can significantly boost production titers. nih.gov This approach aims to "turn on" the otherwise silent or lowly-expressed this compound gene cluster.

Heterologous Expression: The this compound BGC can be transferred from its native, slow-growing producer into a more robust and well-characterized heterologous host, such as other Streptomyces strains or E. coli. google.comgoogle.com These hosts can be genetically engineered for faster growth and higher yields, serving as optimized "cell factories." dokumen.pub

Fermentation Optimization: Alongside genetic engineering, optimizing the fermentation conditions—including medium composition, temperature, and pH—is a critical and complementary strategy to maximize the production of this compound from either native or engineered strains. ontosight.ainih.gov

Table 1: Biosynthetic Engineering Strategies for this compound

| Strategy | Description | Research Goal |

|---|---|---|

| Regulatory Gene Manipulation | Overexpression of positive regulators or deletion of negative regulators within the BGC. | Activate and enhance the transcription of biosynthetic genes. |

| Heterologous Expression | Transferring the this compound BGC into an optimized microbial host. | Improve production efficiency, growth rate, and yield. google.comgoogle.com |

| Metabolic Engineering | Modifying primary metabolic pathways to increase the availability of precursors. | Boost the supply of building blocks for this compound synthesis. google.com |

| Fermentation Optimization | Fine-tuning culture conditions (media, temperature, pH). | Maximize compound yield from the microbial culture. nih.gov |

Exploration of Novel Biological Targets and Mechanisms

While this compound is known for its antimicrobial properties, its complex structure suggests it may interact with a variety of biological molecules and pathways, presenting opportunities for new therapeutic applications. ontosight.ainih.gov Research is shifting towards identifying novel biological targets to unlock its full potential. A notable parallel is seen with mithramycin, another aureolic acid antibiotic, which has garnered renewed interest for its ability to selectively target specific transcription factor fusions implicated in cancers like Ewing's sarcoma. nih.gov

Future exploratory research for this compound includes:

Identification of Specific Protein Targets: Modern proteomics approaches can be used to identify the direct protein binding partners of this compound within human cells. This could reveal novel mechanisms of action against cancer cells or other pathogens.

Targeting Unique Cellular Pathways: Investigations into how this compound affects key signaling pathways, such as the MAPK or mTOR pathways which are often dysregulated in cancer, could uncover new anti-cancer applications. nih.gov

Exploiting the Glycosidic Moiety: The unique branched-chain sugar, pillarose, attached to the this compound core is critical for its activity. researchgate.netcdnsciencepub.com Research into how this sugar moiety mediates interactions with biological targets could lead to the design of more specific and potent analogues. researchgate.net The biosynthesis of these unique sugars is an area of active investigation. uni-freiburg.de

Development of Next-Generation this compound-based Therapeutics (Preclinical)

The clinical development of some natural antibiotics has been challenged by their pharmacological properties. ontosight.ai A primary goal of current research is to develop next-generation this compound derivatives with improved therapeutic profiles. This involves preclinical development, where new analogues are synthesized and tested in laboratory and animal models before any consideration for human trials. uth.edunih.gov

The development of these novel therapeutics focuses on several key areas:

Rational Drug Design: With an understanding of this compound's structure-activity relationships, scientists can rationally design and synthesize new derivatives. ontosight.ai This involves chemically modifying the aglycone core or the pillarose sugar to enhance desired properties. researchgate.netcdnsciencepub.com

Analogue Synthesis: Early synthetic studies on pillarose laid the groundwork for creating a wide range of analogues. researchgate.netcdnsciencepub.com The goal is to create a library of related compounds that can be screened for improved efficacy, greater target specificity, and better metabolic stability.

Preclinical Evaluation: Novel this compound-based compounds undergo rigorous preclinical testing. uth.edu This includes evaluating their activity in cell-based assays and their behavior in animal models to understand their potential as drug candidates. nih.gov The development of targeted drug delivery systems, such as antibody-drug conjugates or nanoparticle formulations, could also be explored to deliver this compound derivatives specifically to diseased tissues. nih.govmdpi.com

Table 2: Goals for Next-Generation this compound Therapeutics (Preclinical)

| Goal | Approach | Rationale |

|---|---|---|

| Enhanced Potency | Modify functional groups on the aglycone or sugar moiety. | To achieve a therapeutic effect at a lower concentration. |

| Improved Specificity | Design analogues that bind more selectively to a specific biological target. | To reduce off-target effects and potential toxicity. immuneed.com |

| Overcoming Resistance | Create derivatives that can evade existing microbial resistance mechanisms. | To provide effective treatment against drug-resistant pathogens. |

| Favorable Pharmacokinetics | Alter the chemical structure to improve absorption, distribution, metabolism, and excretion. | To ensure the compound reaches its target and persists long enough to be effective. nih.gov |

Integration of Omics Technologies in this compound Research

Omics technologies, which allow for the large-scale study of biological molecules, are revolutionizing natural product research. humanspecificresearch.orgcambridgeconsultants.com Integrating genomics, proteomics, and metabolomics provides a holistic, systems-level understanding of this compound, from its production to its mechanism of action. nih.govmdpi.com

Genomics: The study of an organism's complete set of DNA. isaaa.org In this compound research, genomics is essential for identifying and analyzing the BGC responsible for its production. ontosight.ai By sequencing the genome of the producing Streptomyces strain, researchers can pinpoint all the genes involved, understand their regulation, and use this genetic blueprint for engineering efforts. isaaa.org

Proteomics: The large-scale study of proteins. libretexts.org Proteomics can be used to create a "snapshot" of all the proteins in a cell at a given time. frontlinegenomics.com By comparing the proteome of cells treated with this compound to untreated cells, scientists can identify which proteins are direct targets of the compound and understand the downstream effects on cellular pathways, revealing its mechanism of action. nih.govlibretexts.org

Metabolomics: The study of the complete set of small-molecule metabolites. isaaa.org Metabolomics has two key applications in this compound research. First, it can be used to analyze the metabolism of the producing organism to identify bottlenecks in the biosynthetic pathway, guiding metabolic engineering efforts for enhanced production. mdpi.com Second, it can reveal how this compound alters the metabolism of target cells (e.g., bacteria or cancer cells), providing further insight into its biological effects. nih.gov

Table 3: Application of Omics Technologies in this compound Research

| Omics Field | Technology/Method | Application to this compound | Reference |

|---|---|---|---|

| Genomics | Whole Genome Sequencing, Gene Cluster Analysis | Identify and characterize the complete biosynthetic gene cluster (BGC); guide biosynthetic engineering. | isaaa.org |

| Proteomics | Mass Spectrometry, Protein Arrays | Identify direct protein targets; elucidate mechanism of action and off-target effects. | libretexts.orgfrontlinegenomics.com |

| Metabolomics | Mass Spectrometry, NMR Spectroscopy | Optimize production by analyzing producer strain's metabolism; study metabolic impact on target cells. | isaaa.orgmdpi.com |

Q & A

Q. What experimental methodologies are recommended for elucidating the biosynthetic pathway of Pillaromycin A?

- Methodological Answer : To map the biosynthetic pathway, combine isotopic labeling (e.g., -acetate) with gene cluster analysis via CRISPR/Cas9-mediated knockouts. Validate intermediate compounds using HPLC-MS and NMR spectroscopy. Comparative genomics of homologous gene clusters in related actinomycetes can further clarify enzymatic steps .

Q. Table 1: Key Techniques for Biosynthetic Pathway Elucidation

| Technique | Purpose | Example Application |

|---|---|---|

| Isotopic Labeling | Track precursor incorporation | -acetate tracing |

| Gene Knockout Studies | Identify essential biosynthetic genes | Disruption of pmlA gene cluster |

| LC-MS/NMR | Structural characterization | Identification of intermediate X |

Q. Which in vitro assays are validated for assessing this compound’s antimicrobial activity?

- Methodological Answer : Use broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive pathogens. Include positive controls (e.g., vancomycin) and negative controls (solvent-only wells). For time-kill kinetics, employ staggered sampling at 0, 4, 8, and 24 hours, followed by colony-forming unit (CFU) counts .

Q. How is this compound purified from microbial cultures, and what quality controls ensure purity?

- Methodological Answer : Employ multi-step purification: (1) Ethyl acetate extraction from fermentation broth, (2) Silica gel chromatography for fractionation, and (3) Reverse-phase HPLC for final isolation. Validate purity via high-resolution mass spectrometry (HR-MS) and -NMR (>95% purity threshold). Monitor endotoxin levels using the Limulus Amebocyte Lysate (LAL) assay for in vivo applications .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be systematically resolved?

- Methodological Answer : Conduct a meta-analysis using PRISMA guidelines to identify confounding variables (e.g., strain variability, culture conditions). Replicate conflicting studies under standardized protocols, controlling for pH, temperature, and inoculum size. Use statistical models (ANOVA with post-hoc Tukey tests) to quantify variability sources. Transparently report batch-to-batch compound variations in supplementary materials .

Q. What strategies improve this compound yield in fermentation without compromising bioactivity?

- Methodological Answer : Optimize media components via Design of Experiments (DoE) approaches, such as Plackett-Burman screening. Test carbon/nitrogen ratios (e.g., glycerol vs. glucose) and precursor feeding (e.g., methylmalonyl-CoA). Monitor real-time yield using inline pH and dissolved oxygen probes. Validate bioactivity retention through intermittent MIC testing during scale-up .

Q. Table 2: Fermentation Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| pH | 6.8–7.2 | Enhances enzyme stability |

| Temperature | 28–30°C | Maximizes growth rate |

| Precursor Feeding | 0.1 mM/day | Reduces metabolic burden |

Q. How do structural modifications of this compound alter its mechanism against drug-resistant pathogens?

- Methodological Answer : Synthesize analogs via semi-synthetic modification (e.g., acylation of hydroxyl groups). Evaluate SAR using molecular docking (e.g., binding to bacterial ribosomes) and transcriptomic profiling (RNA-seq of treated S. aureus). Compare cytotoxicity in mammalian cell lines (e.g., HEK293) to assess therapeutic index improvements .

Guidelines for Data Presentation

- Tables/Figures : Follow journal-specific formatting (e.g., Roman numerals for tables, high-resolution TIFF/PDF for figures). Define all abbreviations in footnotes .

- Statistical Reporting : Specify exact p-values (avoid "significant" without values). Justify >3 significant figures for precision-critical data (e.g., IC) .

- Ethical Compliance : Disclose biosafety approvals (e.g., BSL-2 for pathogenic strains) and animal welfare protocols (ARRIVE guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.